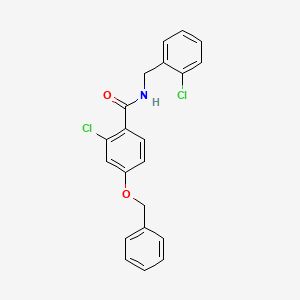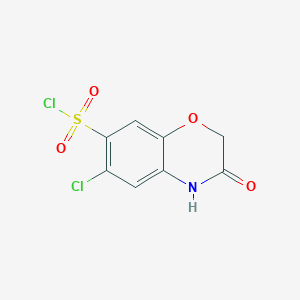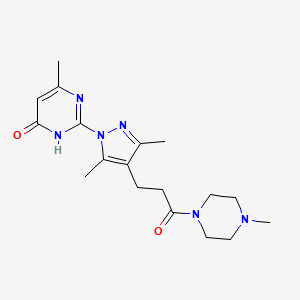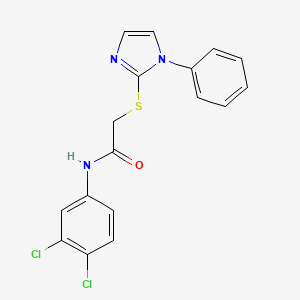![molecular formula C18H17NO4S2 B2430452 Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 439108-83-5](/img/structure/B2430452.png)
Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate is a synthetic organic compound that features a naphthyl group, a thienylsulfonyl group, and a propanoate ester
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Drug Development: Investigation as a potential pharmacophore in drug design.
Biochemical Probes: Use in studying enzyme interactions or signaling pathways.
Medicine
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Naphthyl Intermediate: Starting with a naphthalene derivative, functionalization can be achieved through Friedel-Crafts acylation or alkylation.
Introduction of the Thienylsulfonyl Group: This step might involve sulfonylation reactions using reagents like thionyl chloride and thiophene.
Esterification: The final step could involve esterification of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienylsulfonyl group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: The aromatic rings (naphthyl and thienyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from metabolic to signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(1-naphthyl)-3-aminopropanoate: Lacks the thienylsulfonyl group.
Methyl 3-(2-thienyl)-3-[(2-thienylsulfonyl)amino]propanoate: Contains a thienyl group instead of a naphthyl group.
Uniqueness
The presence of both the naphthyl and thienylsulfonyl groups in Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate may confer unique chemical properties, such as enhanced stability or specific reactivity, making it distinct from similar compounds.
Eigenschaften
IUPAC Name |
methyl 3-naphthalen-1-yl-3-(thiophen-2-ylsulfonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-23-17(20)12-16(19-25(21,22)18-10-5-11-24-18)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHVLNUCHIMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2430372.png)

![N-(3-Fluorophenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2430375.png)

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]pyridin-3-ol](/img/structure/B2430379.png)
![6,7-dimethoxy-4-[(3-methoxypropyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2430380.png)
![1-(4-Chlorobenzoyl)-4-[2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine](/img/structure/B2430381.png)
![2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine](/img/structure/B2430382.png)





